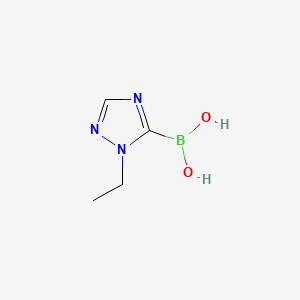
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative containing a 1,2,4-triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl or vinyl boronic acid is coupled with a halogenated triazole derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous medium to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated triazole derivatives and palladium catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: New carbon-boron bonded compounds.
科学的研究の応用
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The boronic acid group can form reversible covalent bonds with serine residues in the active site of enzymes, leading to inhibition .
類似化合物との比較
Similar Compounds
- (1H-1,2,4-triazol-3-yl)boronic acid
- (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- (1-phenyl-1H-1,2,4-triazol-5-yl)boronic acid
Uniqueness
(1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
特性
分子式 |
C4H8BN3O2 |
|---|---|
分子量 |
140.94 g/mol |
IUPAC名 |
(2-ethyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-2-8-4(5(9)10)6-3-7-8/h3,9-10H,2H2,1H3 |
InChIキー |
QHRQXCAPICUFNP-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=NN1CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















